N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound. This compound is notable for its unique structure combining the benzenesulfonamide group with a pyrazolyl moiety and a benzo[c][1,2,5]thiadiazole unit. Its applications span various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Here is a common synthetic route:
Starting Materials: : The synthesis begins with 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
Reaction Conditions: : In an inert atmosphere (like nitrogen), the 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide is reacted with a base such as triethylamine, followed by the slow addition of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This reaction is typically carried out in a solvent like dichloromethane, at a controlled temperature (0-5°C), to ensure precise formation.
Purification: : The crude product is then purified using techniques like column chromatography to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and continuous flow chemistry may be employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Converts functional groups into higher oxidation states.
Reduction: : Adds hydrogen to the molecule, reducing functional groups.
Substitution: : Replaces one functional group with another under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate (KMnO₄).
Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Often utilizes nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Converts methyl groups into carboxyl groups.
Reduction: : Produces amines from nitro compounds.
Substitution: : Yields various substituted derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has a wide range of applications:
Chemistry: : Used as an intermediate in complex organic syntheses.
Biology: : Investigated for its potential biochemical interactions and effects.
Medicine: : Explored for its activity against certain diseases, including cancer.
Industry: : Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors.
Pathways Involved: : Modulates pathways such as signal transduction or cellular metabolism, affecting cellular responses.
Comparison with Similar Compounds
Uniqueness
What sets this compound apart is its unique combination of benzenesulfonamide, pyrazolyl, and benzo[c][1,2,5]thiadiazole moieties, which confer unique chemical and biological properties.
List of Similar Compounds
Benzenesulfonamide Derivatives: : Like sulfamethoxazole.
Pyrazolyl Compounds: : Such as pyrazolone derivatives.
Benzo[c][1,2,5]thiadiazole: : Related compounds used in photonics and electronics.
This comprehensive look at N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide should provide a solid foundation for understanding its properties and applications. Any specific aspect you’d like to explore further?
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiadiazoles. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including the presence of a thiadiazole ring and a sulfonamide functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure is characterized by:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms.
- Sulfonamide Group : Contributes to the compound's biological activity.
- Pyrazole Moiety : Enhances interaction with biological targets.
Biological Activities
Research has indicated that compounds containing thiadiazole rings exhibit a wide range of biological activities. The specific compound has been studied for various pharmacological effects:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles, including this compound, possess significant antimicrobial properties. For instance:
- In Vitro Studies : The compound demonstrated moderate to good activity against both Gram-positive (e.g., Streptococcus sp.) and Gram-negative (e.g., Escherichia coli) bacteria as well as fungi (e.g., Aspergillus niger) .
Microorganism | Activity Level |
---|---|
Streptococcus sp. | Moderate |
Escherichia coli | Good |
Aspergillus niger | Moderate |
Anticancer Properties
Thiadiazole derivatives have been reported to exhibit anticancer activities through various mechanisms:
- Cell Proliferation Inhibition : Some studies indicate that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Cell Line | Inhibition Level |
---|---|
MDA-MB-231 | Moderate |
NUGC-3 | Moderate |
Antiviral Activity
The compound has shown potential antiviral effects, particularly against HIV and other viral pathogens. The mechanism involves interference with viral replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can bind to specific receptors, altering their functionality and affecting cellular responses.
Molecular Docking Studies
Recent molecular docking studies have illustrated how this compound interacts with target enzymes such as dihydrofolate reductase (DHFR). The binding affinity was reported at −9.0 kcal/mol, indicating strong interactions facilitated by hydrogen bonds with critical amino acids in the enzyme's active site .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against various pathogens, concluding that modifications in the thiadiazole structure significantly enhanced antimicrobial activity .
- Anticancer Activity : Research involving breast and gastric cancer cell lines showed that specific thiadiazole derivatives could induce apoptosis and inhibit cell cycle progression .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGRTDOIGGHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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